molecular formula C19H14O4 B2620002 4-(1-benzofuran-2-yl)-6-ethoxy-2H-chromen-2-one CAS No. 898447-61-5

4-(1-benzofuran-2-yl)-6-ethoxy-2H-chromen-2-one

Cat. No.: B2620002
CAS No.: 898447-61-5
M. Wt: 306.317
InChI Key: OBIPLHWXAFCVHS-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-2-yl)-6-ethoxy-2H-chromen-2-one is a heterocyclic compound featuring a benzofuran moiety fused to a chromen-2-one (coumarin) scaffold. The ethoxy (-OCH₂CH₃) substituent at the 6-position of the chromenone ring distinguishes it from other derivatives. Coumarins and benzofuran hybrids are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. Structural modifications, such as substituent variations, profoundly influence physicochemical properties and pharmacological efficacy .

Properties

IUPAC Name

4-(1-benzofuran-2-yl)-6-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4/c1-2-21-13-7-8-17-14(10-13)15(11-19(20)23-17)18-9-12-5-3-4-6-16(12)22-18/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIPLHWXAFCVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-yl)-6-ethoxy-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis . These methods allow for the construction of the benzofuran ring system, which is a key structural component of the compound.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as free radical cyclization cascade and proton quantum tunneling have been employed to construct complex benzofuran derivatives with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-yl)-6-ethoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.

Comparison with Similar Compounds

4-(1-Benzofuran-2-yl)-6-methoxy-2H-chromen-2-one

  • Structural Difference : The methoxy (-OCH₃) group at the 6-position replaces the ethoxy group.
  • Hydrogen Bonding: The smaller methoxy group may alter crystal packing and hydrogen-bonding networks compared to the bulkier ethoxy substituent .
  • Synthesis : Similar routes likely apply, with methoxy introduction via methylating agents during coumarin formation.

4-(1-Benzofuran-2-yl)-1,3-oxazole-2-amine

  • Structural Difference: Replaces the chromenone core with an oxazole ring bearing an amine group.
  • Impact :
    • Bioactivity : The oxazole-amine moiety may enhance antibacterial activity (as reported for related compounds) compared to the coumarin backbone .
    • Solubility : The polar amine group could improve aqueous solubility relative to the ethoxy-coumarin derivative.

Ethyl 2-{4-[(5-Chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate

  • Structural Difference: Incorporates a pyridazinone ring linked to a chlorinated benzofuran via a methyl group.
  • Impact: Electron Effects: The electron-withdrawing chlorine atom may increase electrophilicity, influencing reactivity and binding to biological targets.

5-Amino-6-(3-hydroxy-4-methoxybutanoyl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

  • Structural Difference: Features a benzopyranone core with amino and hydroxy-methoxybutanoyl substituents.
  • Impact: Hydrogen Bonding: The amino and hydroxyl groups enable extensive hydrogen bonding, possibly enhancing crystallinity and stability. Biological Activity: Amino substituents are often associated with improved target affinity in drug design .

(R)-2-(1-(Benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

  • Structural Difference : Fluorine atoms at the 6-position and 3-fluorophenyl group, along with a benzyloxyethyl chain.
  • Impact: Metabolic Stability: Fluorine’s electronegativity may reduce metabolic degradation.

Comparative Analysis Table

Compound Core Structure Key Substituents Potential Biological Impact Physicochemical Considerations
Target Compound Chromen-2-one 6-Ethoxy, 4-benzofuran Antimicrobial, anticancer Moderate lipophilicity (ethoxy)
6-Methoxy analog Chromen-2-one 6-Methoxy, 4-benzofuran Similar to target, reduced activity? Lower lipophilicity (methoxy)
Oxazole-amine derivative Oxazole Amine, benzofuran Antibacterial Improved solubility (amine)
Pyridazinone-linked benzofuran Pyridazinone 5-Chloro, methyl, ester Enzyme inhibition High steric bulk, electrophilic chlorine
Amino-substituted benzopyranone Benzopyranone Amino, hydroxy-methoxybutanoyl Enhanced target affinity Extensive hydrogen bonding
Fluorinated chromenone Chromen-4-one 6-Fluoro, 3-fluorophenyl, benzyloxy Improved metabolic stability High lipophilicity (fluorine, benzyloxy)

Biological Activity

4-(1-benzofuran-2-yl)-6-ethoxy-2H-chromen-2-one is a synthetic compound belonging to the chromone class, characterized by its unique structural features, including a benzofuran moiety and an ethoxy group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H14O4C_{19}H_{14}O_4, with a molecular weight of approximately 306.317 g/mol. The presence of the benzofuran ring enhances its potential biological activities, making it a subject of interest in various research domains.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For example, similar compounds have shown minimum inhibitory concentrations (MIC) ranging from 3.12 μg/mL to 12.5 μg/mL against common pathogens such as Vibrio vulnificus and Aeromonas hydrophila .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that derivatives of chromone compounds can induce apoptosis in cancer cells through mechanisms such as the modulation of signaling pathways and inhibition of specific enzymes involved in cell proliferation. The structural features of this compound contribute to its ability to interact with multiple molecular targets associated with cancer progression.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to reduced cell proliferation and survival.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
  • Induction of Apoptosis : By activating apoptotic pathways, it can promote cell death in cancerous cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
N-(5-(7-Methyl-2-oxo-2H-chromen-4-yl)-methyl)-1,3,4-thiadiazol-2-yl)-benzamideContains thiadiazole moietyAnticancer and antimicrobial
Ethyl 3-[7-(2-hydroxyphenyl)-4-methylcoumarin]propanoateHydroxyphenyl substitutionAntioxidant and anti-inflammatory
Benzofuran-substituted chalconesChalcone backboneAnticancer and antimicrobial

The distinct combination of functional groups in this compound enhances its biological activity compared to other compounds in the same class.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Activity : A recent investigation reported that derivatives exhibited significant antibacterial effects against Vibrio vulnificus with an average inhibitory zone diameter exceeding 16 mm at a concentration of 10 µg per disk .
  • Anticancer Research : Another study highlighted the compound's potential as an anticancer agent by demonstrating its ability to induce apoptosis in human cancer cell lines through caspase activation pathways.
  • Anti-inflammatory Effects : Research focusing on the anti-inflammatory properties showed that the compound effectively reduced levels of pro-inflammatory markers in vitro, suggesting its therapeutic potential for inflammatory diseases.

Q & A

Basic: What are the recommended methods for crystallographic characterization of 4-(1-benzofuran-2-yl)-6-ethoxy-2H-chromen-2-one to determine its molecular conformation?

Answer:
For crystallographic characterization, single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to solve the structure, leveraging its robust algorithms for small-molecule crystallography . ORTEP-III can generate graphical representations to visualize molecular geometry, including bond distances, angles, and torsional distortions . Key parameters to report include the dihedral angles between the benzofuran and chromenone rings, as well as the puckering parameters of the pyran ring in the chromenone moiety. For example, in related chromenone derivatives, envelope conformations with Q values ~0.5 Å and θ angles >120° are typical .

Basic: What synthetic strategies are optimal for preparing this compound while ensuring regioselectivity at the 6-position?

Answer:
A Claisen-Schmidt condensation is commonly employed. Start with a 6-hydroxy-2H-chromen-2-one precursor and introduce the ethoxy group via alkylation using ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃). Subsequent Suzuki-Miyaura coupling can attach the benzofuran moiety using a palladium catalyst and 2-benzofuran boronic acid. Purification via recrystallization (e.g., ethanol/DMF mixtures) ensures high yields (~75% as reported for analogous compounds) . Monitor regioselectivity using HPLC or TLC, and confirm via NMR (e.g., absence of para-substitution signals in 1^1H NMR).

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when synthesizing novel chromenone derivatives?

Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or crystallographic vs. solution-state discrepancies. For NMR:

  • Use 13C^{13}\text{C}-DEPT to distinguish between quaternary and protonated carbons.
  • Employ 2D techniques (COSY, HSQC) to resolve overlapping signals.
    For IR, compare experimental carbonyl stretches (~1700–1750 cm1^{-1}) with DFT-calculated vibrational modes. Cross-validate with SC-XRD data to confirm solid-state conformation . If discrepancies persist, consider variable-temperature NMR or solvent polarity studies to probe conformational flexibility .

Advanced: How does the electronic environment of the benzofuran moiety influence the photophysical properties of this compound?

Answer:
The benzofuran group enhances π-conjugation, red-shifting absorption/emission spectra. UV-Vis studies on similar 2-styrylchromones show λmax_{max} shifts of 20–40 nm compared to non-fused analogs . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map HOMO-LUMO transitions, revealing charge transfer from the chromenone oxygen to the benzofuran ring. Fluorescence quantum yields are sensitive to substituents; electron-donating groups (e.g., ethoxy) increase quantum efficiency by reducing non-radiative decay .

Advanced: What computational approaches are validated for predicting the biological activity of substituted chromen-2-one derivatives?

Answer:
Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and Hammett constants are effective. For cytotoxicity prediction, 3D-QSAR (CoMFA/CoMSIA) on 2-styrylchromones achieved R2^2 > 0.85 for IC50_{50} values . Molecular docking (AutoDock Vina) can simulate interactions with targets like topoisomerase II or kinases, prioritizing substituents that enhance binding (e.g., halogenation at the benzofuran 5-position) . Validate predictions with in vitro assays (e.g., MTT for cytotoxicity).

Basic: What analytical techniques are critical for confirming the purity of synthesized this compound?

Answer:

  • HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to achieve baseline separation; monitor at 254 nm (chromenone absorption).
  • Melting Point Analysis : Compare observed values (e.g., 378–380 K) with literature to detect impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) with <2 ppm error.

Advanced: How does the crystal packing of this compound influence its stability and solubility?

Answer:
Intermolecular interactions (e.g., C–H···O, π-π stacking) govern packing. Weak hydrogen bonds (2.5–3.0 Å) between ethoxy oxygen and aromatic protons enhance lattice stability, reducing solubility in non-polar solvents. Solubility can be modulated by introducing hydrophilic groups (e.g., hydroxyl at the 7-position) or using co-crystallization agents . Hirshfeld surface analysis quantifies interaction contributions (e.g., 60% van der Waals, 25% H-bonding) .

Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound for pharmacological studies?

Answer:

  • Optimize reaction conditions via Design of Experiments (DoE) to maximize yield and minimize side products.
  • Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures).
  • Implement continuous-flow chemistry for Suzuki couplings to enhance reproducibility .
  • Use preparative HPLC for large-scale purification (>10 g batches).

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